Cas no 905718-46-9 (Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate)

Phenyl3-(trifluoromethyl)phenyliodonium trifluoromethanesulfonate is a hypervalent iodine(III) reagent widely used in organic synthesis as an efficient arylating agent. Its key advantages include high reactivity in electrophilic aromatic substitution and metal-free C–H functionalization reactions. The trifluoromethyl group enhances its electron-withdrawing properties, facilitating regioselective arylations under mild conditions. The trifluoromethanesulfonate counterion improves solubility in polar organic solvents, ensuring broad substrate compatibility. This reagent is particularly valuable for constructing biaryl scaffolds and introducing aryl groups into electron-rich heterocycles. Its stability and ease of handling make it a practical choice for synthetic applications in pharmaceuticals and materials science.
Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate structure
905718-46-9 structure
Product Name:Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate
CAS No:905718-46-9
MF:C14H9F6IO3S
MW:498.179356336594
CID:2602784
PubChem ID:354335669
Update Time:2025-06-26

Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate Chemical and Physical Properties

Names and Identifiers

    • Phenyl[3-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate
    • [3-(Trifluoromethyl)phenyl]phenyliodonium triflate
    • Phenyl[3-(trifluoromethyl)phenyl]iodonium Triflate
    • Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate
    • phenyl[3-(trifluoromethyl)phenyl]iodanium trifluoromethanesulfonate
    • PHENYL[3-(TRIFLUOROMETHYL)PHENYL]IODANIUM TRIFLATE
    • Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate, >=98% (HPLC)
    • (3-Trifluoromethylphenyl)(phenyl)iodonium triflate
    • HS-6969
    • phenyl-[3-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate
    • MFCD21608481
    • 905718-46-9
    • T73056
    • OSSLDNUSYGVAIB-UHFFFAOYSA-M
    • P2413
    • Phenyl(3-(trifluoromethyl)phenyl)iodonium Trifluoromethanesulfonate
    • 804-354-4
    • MDL: MFCD21608481
    • Inchi: 1S/C13H9F3I.CHF3O3S/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1
    • InChI Key: OSSLDNUSYGVAIB-UHFFFAOYSA-M
    • SMILES: [I+](C1C=CC=CC=1)C1=CC=CC(C(F)(F)F)=C1.S(C(F)(F)F)(=O)(=O)[O-]

Computed Properties

  • Exact Mass: 497.92213g/mol
  • Monoisotopic Mass: 497.92213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 378
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.6Ų

Experimental Properties

  • Melting Point: 110.0 to 114.0 deg-C

Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate Security Information

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Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate Suppliers

Amadis Chemical Company Limited
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(CAS:905718-46-9)Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate
Order Number:A1053525
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:38
Price ($):458.0
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Additional information on Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate

Introduction to Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate (CAS No. 905718-46-9) in Modern Chemical Research

Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate, identified by the CAS number 905718-46-9, is a specialized organoiodine compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, featuring a trifluoromethyl-substituted phenyl ring and an iodonium cation stabilized by a trifluoromethanesulfonate counterion, exhibits unique electronic and steric properties that make it a valuable reagent in various chemical transformations.

The trifluoromethyl group, a key structural feature, imparts enhanced lipophilicity and metabolic stability to molecules, making it highly desirable in drug design. The presence of the iodonium cation serves as an excellent electrophile in cross-coupling reactions, particularly in the context of transition-metal-catalyzed processes. These characteristics have positioned Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate as a critical intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

In recent years, the demand for fluorinated compounds has surged due to their favorable pharmacokinetic properties. The trifluoromethanesulfonate anion not only stabilizes the iodonium cation but also enhances the compound's solubility in polar organic solvents, facilitating its use in diverse reaction conditions. This adaptability has been leveraged in cutting-edge research aimed at developing novel therapeutic agents with improved efficacy and reduced side effects.

One of the most notable applications of Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate is in the field of medicinal chemistry. Researchers have utilized this compound to construct biaryl frameworks, which are prevalent in many bioactive molecules. The trifluoromethyl group's ability to modulate receptor binding affinities has been particularly exploited in the design of kinase inhibitors and antiviral agents. For instance, recent studies have demonstrated its utility in synthesizing potent inhibitors of Janus kinases (JAKs), which play a crucial role in inflammatory pathways.

The compound's reactivity also extends to photochemical applications. The iodonium ion can participate in photoredox catalysis, enabling the synthesis of complex molecular architectures under mild conditions. This has opened new avenues for constructing polycyclic systems with potential applications in materials science and optoelectronics. The ability to generate reactive intermediates through light-induced processes has been particularly valuable in developing sustainable synthetic methodologies that align with green chemistry principles.

From a synthetic perspective, Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate serves as a versatile building block for constructing heterocyclic compounds. Its incorporation into nitrogen-containing scaffolds has led to the discovery of novel scaffolds with enhanced biological activity. For example, researchers have employed this reagent to develop substituted pyridines and quinolines, which exhibit promising activity against various diseases, including cancer and neurodegenerative disorders.

The compound's stability under ambient conditions further enhances its appeal as a research tool. Unlike some other organoiodine reagents that require stringent storage conditions, Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate remains stable at room temperature, making it accessible for routine laboratory use. This stability coupled with its high reactivity has made it a staple in many synthetic chemists' toolkits.

Recent advancements in computational chemistry have also highlighted the importance of Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate in understanding molecular interactions. Density functional theory (DFT) studies have provided insights into how the trifluoromethyl group influences electronic distributions within biaryl systems, aiding rational drug design efforts. These computational approaches are complemented by experimental validations, ensuring that theoretical predictions align with empirical observations.

The pharmaceutical industry has been particularly keen on exploring fluorinated compounds due to their reported benefits in improving drug-like properties such as solubility and bioavailability. The use of Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate has contributed significantly to this trend by enabling the efficient synthesis of fluorinated derivatives with enhanced pharmacological profiles. Several clinical candidates currently under development owe their structural features to reactions facilitated by this compound.

In conclusion, Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate (CAS No. 905718-46-9) is a multifaceted compound with broad applications across synthetic chemistry and pharmaceutical research. Its unique structural features—particularly the presence of a trifluoromethyl group and an iodonium cation—make it an indispensable tool for constructing complex organic molecules with potential therapeutic value. As research continues to uncover new applications for this compound, its importance is expected to grow further, solidifying its role as a cornerstone in modern chemical innovation.

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Amadis Chemical Company Limited
(CAS:905718-46-9)Phenyl3-(trifluoromethyl)phenyliodonium Trifluoromethanesulfonate
A1053525
Purity:99%
Quantity:5g
Price ($):458.0
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